molecular formula C21H17Cl2F2N3O2 B4357072 [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE

[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4357072
M. Wt: 452.3 g/mol
InChI Key: LFNGDOSTFDOOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with a difluorobenzyl group and an isoxazole ring bearing dichlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne. The dichlorophenyl group is introduced via a substitution reaction.

The piperazine ring is then functionalized with the difluorobenzyl group through a nucleophilic substitution reaction. The final step involves coupling the isoxazole and piperazine moieties using a carbonylation reaction, often facilitated by a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A related compound with similar structural features but different functional groups.

    3,4-Dichlorophenylpiperazine: Another isomer with distinct pharmacological properties.

    Cyclizine: A piperazine derivative with antihistamine properties.

Uniqueness

[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE is unique due to the combination of its isoxazole and piperazine moieties, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]-[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2F2N3O2/c22-14-4-5-15(16(23)10-14)19-11-18(26-30-19)21(29)28-8-6-27(7-9-28)12-13-2-1-3-17(24)20(13)25/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNGDOSTFDOOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC=C2)F)F)C(=O)C3=NOC(=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE
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[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE
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[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE
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[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE
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[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE
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[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE

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